

# Spectroscopic Data for 1-Bromo-6-methylcyclohexene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *1-Bromo-6-methylcyclohexene*

Cat. No.: *B14660853*

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## Introduction

In the landscape of organic chemistry and drug development, the precise structural elucidation of molecules is a foundational requirement for understanding reactivity, predicting biological activity, and ensuring the quality of synthesized compounds. **1-Bromo-6-methylcyclohexene**, a halogenated cyclic alkene, presents an interesting case for spectroscopic analysis due to its asymmetric nature and the presence of various distinct proton and carbon environments. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Bromo-6-methylcyclohexene**. The content herein is designed for researchers, scientists, and professionals in drug development, offering not just the spectral data but also the underlying principles of data interpretation and acquisition, grounded in established scientific protocols.

This guide is structured to provide a deep dive into each spectroscopic technique, presenting predicted and reference data, detailed interpretations of the spectral features, and field-proven experimental protocols. By explaining the causality behind the observed spectral characteristics, this document aims to serve as a practical and educational resource for the scientific community.

## Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in **1-Bromo-6-methylcyclohexene** will be used throughout this guide.

Caption: Structure and atom numbering of **1-Bromo-6-methylcyclohexene**.

## **<sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. Due to the lack of readily available experimental NMR spectra for **1-Bromo-6-methylcyclohexene** in public databases, the following data has been generated using a validated online NMR prediction tool.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

### **Predicted <sup>1</sup>H NMR Data**

The predicted <sup>1</sup>H NMR spectrum of **1-Bromo-6-methylcyclohexene** reveals a complex pattern of signals, each corresponding to a unique proton environment in the molecule.

Atom	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
H2	6.15	Triplet (t)	1H
H6	2.60	Multiplet (m)	1H
H3	2.10 - 2.25	Multiplet (m)	2H
H5	1.85 - 2.00	Multiplet (m)	2H
H4	1.60 - 1.75	Multiplet (m)	2H
H7 (CH <sub>3</sub> )	1.05	Doublet (d)	3H

Interpretation of the <sup>1</sup>H NMR Spectrum:

- Vinylic Proton (H2): The most downfield signal at approximately 6.15 ppm is assigned to the vinylic proton on C2. Its deshielding is a direct result of its attachment to an sp<sup>2</sup>-hybridized

carbon and the anisotropic effect of the double bond. The predicted triplet multiplicity arises from the coupling to the two adjacent protons on C3.

- **Allylic Proton (H6):** The multiplet around 2.60 ppm is attributed to the allylic proton on C6. This proton is deshielded due to its proximity to the double bond and the electronegative bromine atom. Its complex multiplicity is a result of coupling to the protons on C5 and the methyl group (C7).
- **Cyclohexene Ring Protons (H3, H4, H5):** The protons on the saturated part of the cyclohexene ring appear as a series of overlapping multiplets in the upfield region (1.60 - 2.25 ppm). Their chemical shifts are influenced by their spatial relationship to the double bond and the bromine atom.
- **Methyl Protons (H7):** The most upfield signal, a doublet at approximately 1.05 ppm, corresponds to the three protons of the methyl group. The doublet splitting is caused by coupling to the single proton on C6.

## Predicted $^{13}\text{C}$ NMR Data

The predicted proton-decoupled  $^{13}\text{C}$  NMR spectrum of **1-Bromo-6-methylcyclohexene** is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

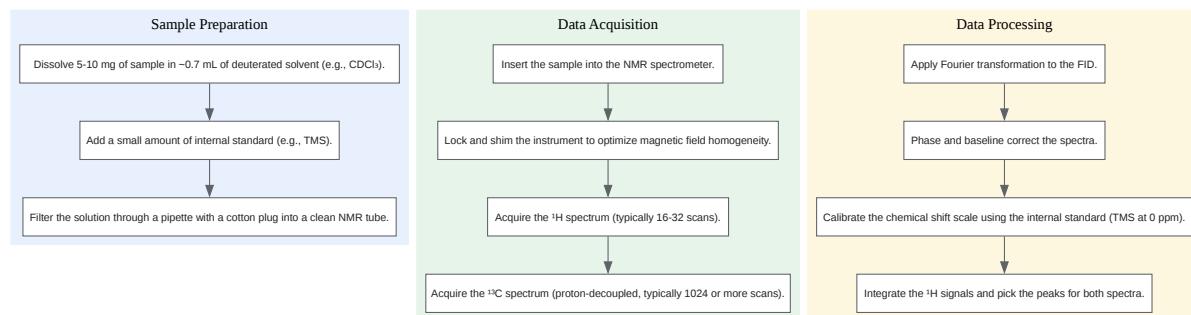
Atom	Predicted Chemical Shift (ppm)
C2	135.0
C1	125.0
C6	45.0
C3	30.0
C5	28.0
C4	22.0
C7 ( $\text{CH}_3$ )	20.0

Interpretation of the  $^{13}\text{C}$  NMR Spectrum:

- **Vinylic Carbons (C1, C2):** The two signals in the downfield region (125.0 and 135.0 ppm) are assigned to the  $sp^2$ -hybridized carbons of the double bond. C2 is predicted to be more downfield than C1 due to the substitution pattern.
- **Allylic Carbon (C6):** The signal at approximately 45.0 ppm is attributed to the allylic carbon C6. Its chemical shift is influenced by the adjacent double bond and the methyl substituent.
- **Saturated Ring Carbons (C3, C4, C5):** The signals for the remaining  $sp^3$ -hybridized carbons of the cyclohexene ring appear in the upfield region (22.0 - 30.0 ppm).
- **Methyl Carbon (C7):** The most upfield signal at around 20.0 ppm corresponds to the methyl carbon.

## Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for obtaining high-quality  $^1H$  and  $^{13}C$  NMR spectra of a liquid sample like **1-Bromo-6-methylcyclohexene**.



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Caption: A generalized workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While a full experimental spectrum for **1-Bromo-6-methylcyclohexene** is not readily available, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	=C-H stretch (vinylic)
3000 - 2850	Strong	C-H stretch (aliphatic)
1650 - 1600	Medium	C=C stretch
1470 - 1430	Medium	CH <sub>2</sub> scissoring
1380 - 1370	Medium	CH <sub>3</sub> symmetric bend
700 - 500	Strong	C-Br stretch

Interpretation of the IR Spectrum:

- **=C-H Stretch:** A band in the 3100-3000 cm<sup>-1</sup> region is characteristic of the stretching vibration of a C-H bond where the carbon is part of a double bond.
- **C-H Stretch:** Strong absorptions between 3000 and 2850 cm<sup>-1</sup> are due to the C-H stretching vibrations of the sp<sup>3</sup>-hybridized carbons in the cyclohexene ring and the methyl group.
- **C=C Stretch:** The presence of a carbon-carbon double bond will give rise to a medium-intensity absorption in the 1650-1600 cm<sup>-1</sup> region.
- **C-H Bending Vibrations:** The bands in the 1470-1370 cm<sup>-1</sup> range are characteristic of the bending vibrations of the CH<sub>2</sub> and CH<sub>3</sub> groups.

- C-Br Stretch: A strong absorption in the fingerprint region, typically between 700 and 500  $\text{cm}^{-1}$ , is expected for the C-Br stretching vibration. The exact position can be influenced by the overall structure of the molecule.

## Experimental Protocol for IR Data Acquisition

For a liquid sample such as **1-Bromo-6-methylcyclohexene**, the IR spectrum is conveniently obtained using the neat liquid film method.

- Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
- Spectrum Acquisition: The "sandwich" of salt plates is placed in the sample holder of the FT-IR spectrometer.
- Background Scan: A background spectrum of the empty spectrometer is run to subtract any atmospheric absorptions (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ).
- Sample Scan: The sample spectrum is then recorded.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The data for **1-Bromo-6-methylcyclohexene** is available from the NIST Mass Spectrometry Data Center.[\[11\]](#)

## Mass Spectrometry Data

- Molecular Formula:  $\text{C}_7\text{H}_{11}\text{Br}$
- Molecular Weight: 175.07 g/mol (for the most abundant isotopes,  $^{12}\text{C}$ ,  $^1\text{H}$ ,  $^{79}\text{Br}$ )
- Key Mass Spectral Peaks (m/z):
  - 95 (Top Peak)

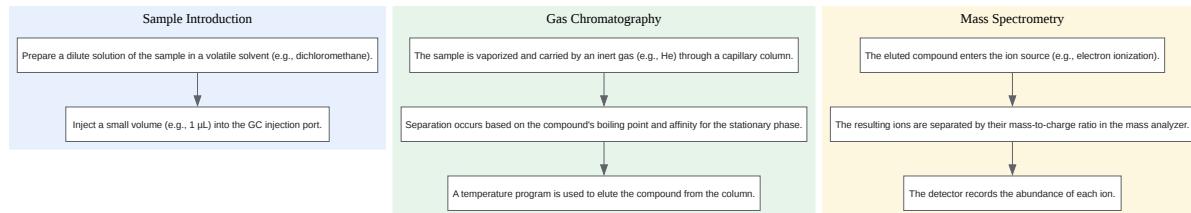
- 67 (2nd Highest)
- 39 (3rd Highest)

Interpretation of the Mass Spectrum:

- Molecular Ion Peak ( $M^+$ ): The mass spectrum is expected to show a molecular ion peak at  $m/z = 174$  and another at  $m/z = 176$  in an approximate 1:1 ratio. This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).
- Fragmentation Pattern: The fragmentation of **1-Bromo-6-methylcyclohexene** upon electron ionization will likely involve the loss of the bromine atom and various rearrangements and cleavages of the cyclohexene ring.
  - Loss of Bromine: A prominent peak at  $m/z = 95$  ( $M^+ - \text{Br}$ ) would correspond to the loss of a bromine radical, forming a  $\text{C}_7\text{H}_{11}^+$  cation. This is likely the base peak observed.[11]
  - Further Fragmentation: The peaks at  $m/z = 67$  and 39 are likely due to subsequent fragmentation of the  $\text{C}_7\text{H}_{11}^+$  ion through various ring-opening and cleavage pathways, which are common for cyclic alkenes.[12][13][14][15]

## Experimental Protocol for GC-MS Data Acquisition

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal method for analyzing a volatile compound like **1-Bromo-6-methylcyclohexene**.

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Caption: A simplified workflow for GC-MS analysis.

## Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for **1-Bromo-6-methylcyclohexene**. Through the combined use of predicted NMR data, analysis of characteristic IR absorption bands, and interpretation of mass spectral fragmentation patterns, a comprehensive spectroscopic profile of the molecule has been established. The inclusion of standardized experimental protocols offers practical guidance for researchers seeking to acquire and interpret similar data in their own work. This integrated approach to spectroscopic analysis is essential for the unambiguous structural confirmation of organic compounds, a critical step in advancing research and development in the chemical and pharmaceutical sciences.

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